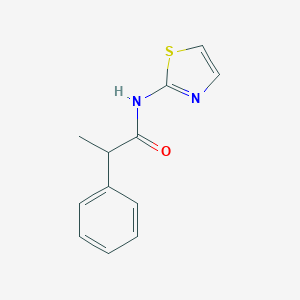
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione, also known as Clomazone, is a herbicide that is widely used in agriculture to control broadleaf and grassy weeds. It was first introduced in 1970 and has since become a popular choice for farmers due to its effectiveness and low toxicity.
Mechanism of Action
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione works by inhibiting the synthesis of chlorophyll in plants. Chlorophyll is essential for photosynthesis, which is the process by which plants convert sunlight into energy. By inhibiting chlorophyll synthesis, this compound disrupts the energy production process in plants, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on plants. It inhibits the synthesis of carotenoids, which are pigments that protect plants from oxidative damage. This compound also disrupts the synthesis of fatty acids, which are essential for the growth and development of plants.
Advantages and Limitations for Lab Experiments
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione is widely used in laboratory experiments to study its herbicidal properties and its effects on the environment. Its advantages include its high effectiveness, low toxicity, and ease of use. However, its limitations include its relatively high cost, the need for specialized equipment and expertise, and its potential environmental impact.
Future Directions
There are several future directions for research on 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione. One area of research is to develop new formulations of this compound that are more effective and less harmful to the environment. Another area of research is to study the effects of this compound on non-target organisms, such as insects and microorganisms. Finally, research could be conducted to explore the potential use of this compound in other industries, such as pharmaceuticals and cosmetics.
Conclusion:
In conclusion, this compound is a highly effective herbicide that is widely used in agriculture to control broadleaf and grassy weeds. Its mechanism of action involves inhibiting the biosynthesis of chlorophyll in plants, leading to their death. This compound has been extensively studied for its herbicidal properties and its effects on the environment. Future research could focus on developing new formulations of this compound, studying its effects on non-target organisms, and exploring its potential use in other industries.
Synthesis Methods
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione can be synthesized through a series of chemical reactions that involve the condensation of 4-chlorobenzaldehyde with 2,4,5-trimethylpyrimidine-3-carboxylic acid. The resulting compound is then reduced to yield this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione has been extensively studied for its herbicidal properties and its effects on the environment. Scientific research has shown that this compound is highly effective in controlling a wide range of weeds, including grassy and broadleaf weeds. It works by inhibiting the biosynthesis of chlorophyll, which is essential for plant growth.
properties
Molecular Formula |
C13H15ClN2O2 |
|---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1,5,5-trimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H15ClN2O2/c1-13(2)8-15(3)12(18)16(11(13)17)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3 |
InChI Key |
COVYSXSAEWWFGW-UHFFFAOYSA-N |
SMILES |
CC1(CN(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)C)C |
Canonical SMILES |
CC1(CN(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



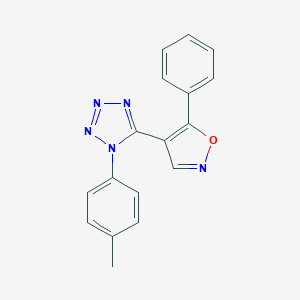
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)
![5-[5-(4-chlorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B258191.png)
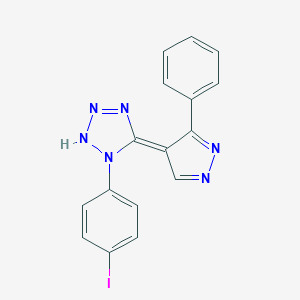

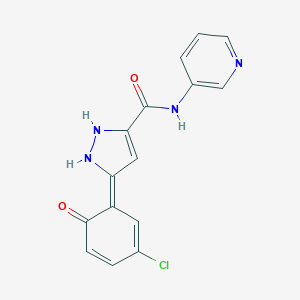

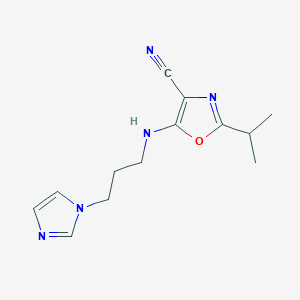
![10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2',3':4,5]pyrimido[1,2-c]phthalazin-12-one](/img/structure/B258202.png)
![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)
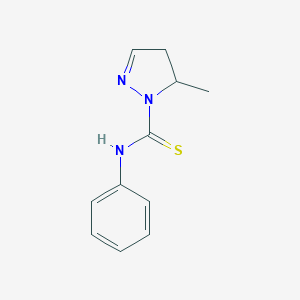
![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)
